

# Application Note: Spectrophotometric Determination of Rhenium in Alloys Using (2,2')-Furildioxime

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## Compound of Interest

Compound Name: (2,2')-Furildioxime

CAS No.: 522-27-0

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## Introduction: The Strategic Importance of Rhenium and the Utility of a Classic Analytical Method

Rhenium (Re) is a rare and strategically important transition metal, renowned for its exceptionally high melting point, excellent high-temperature strength, and resistance to creep deformation. These properties make it an indispensable alloying element in nickel-based superalloys used in the hot sections of jet and gas turbine engines, as well as in tungsten and molybdenum-based alloys for specialized applications in electronics and aerospace.[1] The precise determination of rhenium content in these alloys is critical for quality control, ensuring the material's performance, and for recycling processes, which are economically vital due to the metal's scarcity.[2][3]

While modern instrumental techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) are now common for elemental analysis, classical spectrophotometric methods continue to hold relevance.[4][5] They are often more cost-effective, require less complex instrumentation, and can provide reliable and

accurate results when modern instruments are unavailable or when validating results from other methods. The spectrophotometric determination of rhenium using **(2,2')-Furildioxime** (also known as  $\alpha$ -furildioxime) is a robust and well-established method that offers excellent sensitivity and selectivity, particularly when appropriate measures are taken to mitigate interferences.

This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of **(2,2')-Furildioxime** for the quantitative determination of rhenium in various alloy matrices. It consolidates field-proven protocols with an in-depth explanation of the underlying chemical principles, potential interferences, and method performance, ensuring a self-validating and reliable analytical workflow.

## Principles of the Method: The Coordination Chemistry of Rhenium and **(2,2')-Furildioxime**

The analytical method is based on the reaction between perrhenate ions ( $\text{ReO}_4^-$ ), the stable form of rhenium in solution after oxidative dissolution of the alloy, and **(2,2')-Furildioxime** in the presence of a reducing agent, typically tin(II) chloride ( $\text{SnCl}_2$ ). In a strongly acidic medium (hydrochloric acid), Re(VII) is first reduced to a lower oxidation state, likely Re(V), which then forms a stable, colored coordination complex with two molecules of **(2,2')-Furildioxime**.<sup>[4]</sup> This complex is intensely colored and can be extracted into an organic solvent, such as chloroform, for spectrophotometric analysis.

The probable stoichiometry of the complex is 1:2 (Rhenium:Furildioxime). The dioxime ligand coordinates to the rhenium center through its nitrogen atoms, forming a stable chelate structure. The intensity of the color of the extracted complex is directly proportional to the concentration of rhenium in the sample, following the Beer-Lambert Law within a defined concentration range. The absorbance of the solution is measured at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is approximately 532 nm.

Caption: Reaction pathway for the formation of the colored rhenium-**(2,2')-Furildioxime** complex.

## Method Validation and Performance

The performance of the spectrophotometric method using **(2,2')-Furildioxime** has been validated in several studies. The key performance parameters are summarized below, demonstrating its suitability for the accurate quantification of rhenium in alloys.

Parameter	Value	Source
Wavelength of Max. Absorbance ( $\lambda_{\text{max}}$ )	532 nm	
Molar Absorptivity ( $\epsilon$ )	41,300 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	
Reproducibility (Relative Std. Dev.)	~0.2%	
Stoichiometry (Re:Ligand)	1:2 (probable)	

## Experimental Protocols

### Reagent and Standard Preparation

Safety Precautions: **(2,2')-Furildioxime** can cause eye irritation. Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids are corrosive and require careful handling.

- **(2,2')-Furildioxime** Solution (0.35% w/v): Dissolve 0.70 g of **(2,2')-Furildioxime** in 200 mL of acetone.
- Tin(II) Chloride Solution (10% w/v): Dissolve 10 g of SnCl<sub>2</sub>·2H<sub>2</sub>O in 100 mL of concentrated hydrochloric acid (HCl). This solution should be prepared fresh daily.
- Standard Rhenium Stock Solution (e.g., 100 µg/mL): Dissolve an accurately weighed amount of pure potassium perrhenate (KReO<sub>4</sub>) in deionized water. For example, dissolve 0.1554 g of KReO<sub>4</sub> in water and dilute to 1 liter in a volumetric flask to obtain a 100 µg/mL Re solution.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 1-10 µg/mL).

- Hydrochloric Acid (HCl): Concentrated (approx. 12 M) and 1:1 (v/v) solutions.
- Chloroform (CHCl<sub>3</sub>): Reagent grade.

## Sample Dissolution

The dissolution procedure must be adapted to the specific alloy matrix to ensure complete dissolution of rhenium and its conversion to the perrhenate (ReO<sub>4</sub><sup>-</sup>) form.

A) For Nickel-Based Superalloys (e.g., CMSX-4):

- Weigh accurately about 0.1-0.2 g of the alloy sample into a 250 mL beaker.
- Add 20 mL of aqua regia (3 parts concentrated HCl to 1 part concentrated nitric acid, HNO<sub>3</sub>).
- Heat gently on a hot plate in a fume hood until the reaction ceases.
- Add 10 mL of concentrated perchloric acid (HClO<sub>4</sub>) and continue heating until dense white fumes of HClO<sub>4</sub> appear. This step ensures the complete oxidation of rhenium to Re(VII).
- Cool the solution and dilute carefully with deionized water to a known volume (e.g., 100 mL) in a volumetric flask.

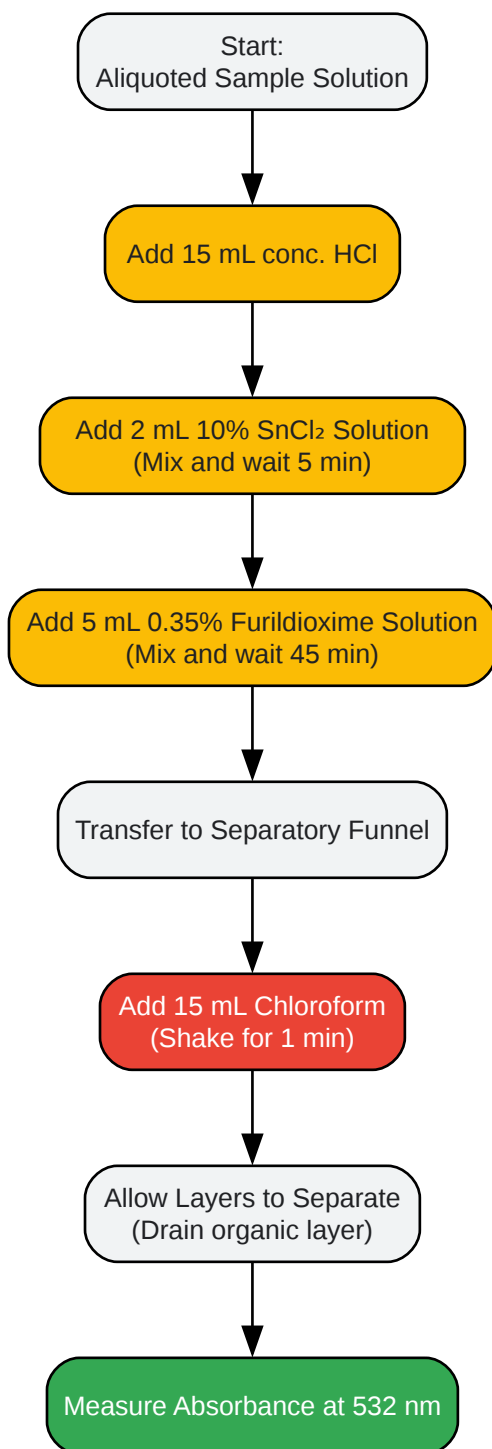
B) For Molybdenum-Rhenium or Tungsten-Rhenium Alloys:

- Weigh accurately about 0.1 g of the alloy sample into a platinum crucible.
- Add 2 g of sodium peroxide (Na<sub>2</sub>O<sub>2</sub>) and mix well.
- Fuse the mixture in a muffle furnace at 500-600°C for 30 minutes.
- Cool the crucible and place it in a beaker containing about 100 mL of deionized water.
- Heat gently to dissolve the fused mass.
- Carefully neutralize the solution with concentrated HCl and then make it acidic.
- Transfer the solution to a volumetric flask and dilute to a known volume.

C) For Tantalum-Rhenium Alloys:

- Weigh accurately a sample containing 1-2 mg of rhenium into a polyethylene beaker.
- Add 5 mL of concentrated hydrofluoric acid (HF) and 2 mL of concentrated HNO<sub>3</sub>.
- Heat gently on a steam bath to dissolve the sample.
- Add 15 mL of a saturated boric acid solution to complex the excess fluoride ions.
- Transfer the solution to a volumetric flask and dilute to a known volume.

## Protocol for Color Development and Extraction



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Caption: Experimental workflow for color development and extraction.

- Pipette an aliquot of the prepared sample solution (containing 10-100 µg of Re) into a 125 mL separatory funnel.

- Add 15 mL of concentrated HCl.
- Add 2 mL of the 10% SnCl<sub>2</sub> solution. Swirl to mix and allow the solution to stand for 5 minutes for the reduction of rhenium.
- Add 5 mL of the 0.35% **(2,2')-Furildioxime** solution. Mix thoroughly and allow the solution to stand for 45 minutes for complete color development.
- Add 15 mL of chloroform to the separatory funnel.
- Shake the funnel vigorously for 1 minute to extract the rhenium complex into the organic phase.
- Allow the layers to separate completely. Drain the lower chloroform layer through a small plug of cotton wool in a funnel stem into a 25 mL volumetric flask.
- Repeat the extraction with a second 5 mL portion of chloroform, adding this to the same volumetric flask.
- Dilute the combined extracts to the 25 mL mark with chloroform.
- Measure the absorbance of the solution at 532 nm using a spectrophotometer, with chloroform as the reference blank.
- Construct a calibration curve by treating the working standard solutions through the same color development and extraction procedure.
- Calculate the concentration of rhenium in the original sample from the calibration curve.

## Interferences and Mitigation Strategies

The primary interference in the determination of rhenium comes from molybdenum, which is often present in large quantities in rhenium-bearing materials.<sup>[4]</sup>

- Molybdenum (Mo): Molybdenum(VI) can form a colored complex with **(2,2')-Furildioxime** under the same conditions, leading to positively biased results.

- Mitigation: For samples with high molybdenum content, a preliminary separation is essential. Ion exchange chromatography is an effective method. In a 10% sodium hydroxide solution, molybdate ions pass through an anion exchange resin (like Amberlite IR-400), while perrhenate is retained. The rhenium can then be eluted with a strong acid.
- Other Ions: The method is relatively free from interference by many other common ions. According to Meloche et al. (1957), large amounts of copper, nickel, cobalt, iron(III), chromium(III), tungsten, and vanadium do not interfere. Palladium(II) and platinum(IV) can interfere but are rarely present in significant quantities in the target alloys.
- Oxidizing Agents: Strong oxidizing agents that can destroy the reagent or the complex must be removed. The heating step with HCl during sample preparation usually accomplishes this.

## Modern Context and Comparison

While the **(2,2')-Furildioxime** method is a classic and reliable technique, it is important to understand its place alongside modern analytical methods.

- ICP-OES/ICP-MS: These plasma-based techniques offer multi-element analysis capabilities, higher sample throughput, and often lower detection limits.<sup>[4]</sup> They are the methods of choice in high-throughput industrial labs. However, they require significant capital investment and skilled operators. Spectral interferences can also be a challenge, particularly in complex alloy matrices.
- Advantages of the Spectrophotometric Method: The **(2,2')-Furildioxime** method offers the advantages of low instrumentation cost, robustness, and high precision when executed carefully. It serves as an excellent reference method for validating results from ICP-based techniques and is ideal for laboratories with limited access to more advanced instrumentation.

## Conclusion

The spectrophotometric determination of rhenium in alloys using **(2,2')-Furildioxime** is a highly sensitive and accurate method. By following a carefully controlled protocol for sample dissolution, color development, and extraction, and by implementing appropriate strategies to mitigate interferences, particularly from molybdenum, researchers and analysts can achieve reliable quantification of this critical alloying element. This application note provides the

necessary framework and detailed procedures to successfully apply this classic, yet powerful, analytical technique.

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